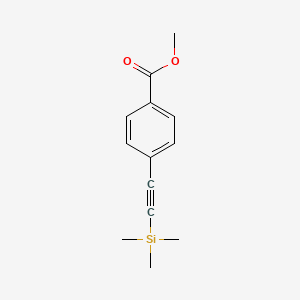

Methyl 4-((trimethylsilyl)ethynyl)benzoate

Descripción general

Descripción

Methyl 4-((trimethylsilyl)ethynyl)benzoate is a chemical compound with the molecular formula C13H16O2Si . It has a molecular weight of 232.35 . The IUPAC name for this compound is methyl 4-[(trimethylsilyl)ethynyl]benzoate .

Synthesis Analysis

The synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate can be achieved through various methods. One method involves the use of hydrogen chloride in methanol, where 4-(Trimethylsilyl)ethynyl-benzoic acid methyl ester is dissolved in 4% KOH:MeOH and allowed to reflux overnight . The reaction is then quenched with 6N HCl to pH 2-3 and extracted with EtOAc . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere .Molecular Structure Analysis

The molecular structure of Methyl 4-((trimethylsilyl)ethynyl)benzoate consists of a benzoate group attached to a trimethylsilyl ethynyl group . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 281.7±32.0 °C at 760 mmHg, and a flash point of 103.2±20.7 °C .Physical And Chemical Properties Analysis

Methyl 4-((trimethylsilyl)ethynyl)benzoate has a density of 1.0±0.1 g/cm3, a boiling point of 281.7±32.0 °C at 760 mmHg, and a flash point of 103.2±20.7 °C . It has a molar refractivity of 67.8±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 226.9±5.0 cm3 .Aplicaciones Científicas De Investigación

- Summary of the Application : This compound is used in the synthesis of porous covalent organic polymeric networks. These networks have significantly enhanced CO2 gas sorption properties, making them useful for efficient CO2 storage applications .

- Methods of Application or Experimental Procedures : The synthesis of these porous covalent organic polymers involves a topochemical polymerization of dipeptide functionalized diphenylbutadiynes. The change in morphology of the two dipeptide functionalized diphenylbutadiyne (DPB) was confirmed by scanning electron microscopy . The compound “Methyl 4-((trimethylsilyl)ethynyl)benzoate” is used in the synthesis process .

- Results or Outcomes : After UV irradiation, the porous covalent organic polymers show 24.22 times and 12 times enhanced N2 gas adsorption than their parent compounds respectively. The surface area of the porous covalent organic polymers was enhanced 21.68 times and 5.54 times than their parent compounds respectively. Polymer 1 exhibits 4.23 times the CO2 capture ability than compound 1 and polymer 2 shows 4.1 times the CO2 capture ability than compound 2 .

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKQKBOYVRHLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348699 | |

| Record name | methyl 4-trimethylsilylethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((trimethylsilyl)ethynyl)benzoate | |

CAS RN |

75867-41-3 | |

| Record name | methyl 4-trimethylsilylethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

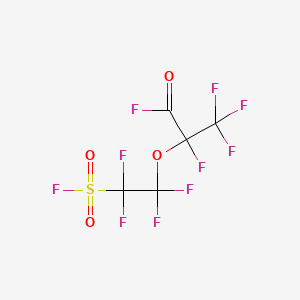

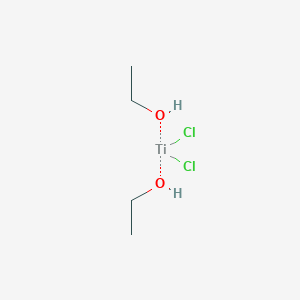

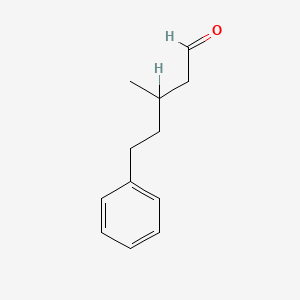

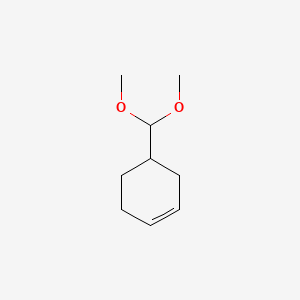

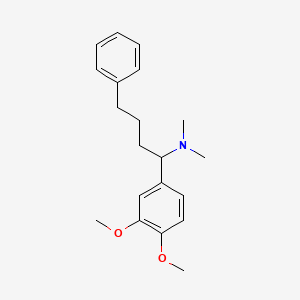

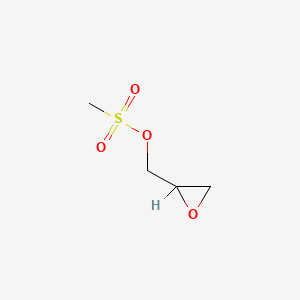

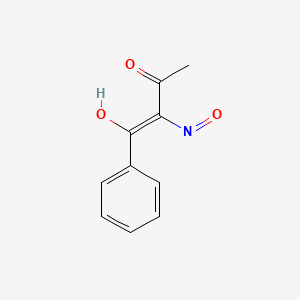

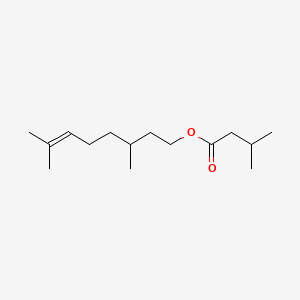

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B1596128.png)